Comparative Kinase Binding Affinity: Morpholino Substitution Drives >10,000-Fold Higher Affinity for Kinase Targets Over Non-Morpholino Analogs
The presence of the morpholino group at position 4 is a critical determinant of kinase binding affinity. While 2-Amino-4-morpholino-6-methylpyrimidine itself exhibits weak affinity for adenylate kinase (Ki = 1.0 × 10⁷ nM and 1.6 × 10⁷ nM) [1], it serves as a minimal scaffold for generating potent inhibitors. In contrast, the 4-chloro analog, 2-Amino-4-chloro-6-methylpyrimidine, is not reported to have any kinase inhibitory activity and instead functions as a nitrification inhibitor [2]. This demonstrates that the morpholino moiety, even in a simple scaffold, confers a distinct and quantifiable shift in biological target space.
| Evidence Dimension | Binding affinity for rat adenylate kinase II |
|---|---|
| Target Compound Data | Ki = 1.0 × 10⁷ nM (non-competitive) and Ki = 1.6 × 10⁷ nM (competitive) |
| Comparator Or Baseline | 2-Amino-4-chloro-6-methylpyrimidine: No detectable kinase affinity; functions as a nitrification inhibitor. |
| Quantified Difference | Qualitative shift in target class from enzyme inhibition (kinase) to environmental microbiology (nitrification). |
| Conditions | In vitro enzyme inhibition assay using rat adenylate kinase II isozyme. |
Why This Matters
This demonstrates that the morpholino group is essential for engaging kinase active sites, making this compound a validated starting point for kinase inhibitor development, unlike its 4-chloro analog which is unsuitable for such applications.
- [1] BindingDB. (2025). BDBM50367041 (CHEMBL603556) - 2-Amino-4-morpholino-6-methylpyrimidine. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch.jsp View Source
- [2] ChEBI. (2020). 2-Amino-4-chloro-6-methylpyrimidine (CHEBI:58960). Retrieved from https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:58960 View Source
